2-(3-Hydroxypiperidin-1-yl)butanoic acid
Description
2-(3-Hydroxypiperidin-1-yl)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a 3-hydroxypiperidin-1-yl group. This structure combines a carboxylic acid functional group with a piperidine ring featuring a hydroxyl group at the 3-position. The compound’s unique stereoelectronic properties, including hydrogen-bonding capability from the hydroxyl group and basicity from the piperidine nitrogen, make it a candidate for pharmaceutical and biochemical applications.
Properties
CAS No. |
1250819-35-2 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-2-8(9(12)13)10-5-3-4-7(11)6-10/h7-8,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
TVTRFHVOSUFBBT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N1CCCC(C1)O |
Canonical SMILES |
CCC(C(=O)O)N1CCCC(C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Volatile Butanoic Acid Derivatives in Natural Products
Evidence from fruit volatiles highlights compounds such as 3-methyl butanoic acid and ethyl 3-hydroxy-butanoate, which share the butanoic acid backbone but lack the piperidine substituent .
- 3-Methyl butanoic acid (branched-chain isomer): Found in P. lucuma fruits, this compound contributes to rancid odor notes due to its volatility and aliphatic nature. Unlike 2-(3-hydroxypiperidin-1-yl)butanoic acid, it lacks cyclic amine substituents, resulting in lower polarity and higher volatility .
- Ethyl 3-hydroxy-butanoate: Detected in ripe fruits, this ester derivative incorporates a hydroxyl group on the butanoate chain.
Table 1: Comparison with Natural Butanoic Acid Derivatives
Hydroxyl Group Impact on Reactivity and Bioactivity
The hydroxyl group on the piperidine ring distinguishes this compound from non-hydroxylated analogues like 3-methyl-2-(1-methylpiperidin-4-yl)pyrimidin-4(3H)-one. The hydroxyl group:
- Enhances polarity and water solubility compared to alkyl-substituted piperidines.
Key Research Findings and Gaps
- Natural vs.
- Structural Nuances: The hydroxypiperidine group introduces stereochemical complexity absent in simpler analogues like 3-methyl butanoic acid, complicating synthesis and purification .
- Data Limitations: No direct pharmacological or thermodynamic data for this compound are provided in the evidence, necessitating extrapolation from analogues.
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